![molecular formula C12H23NO3 B14008690 2-[Butanoyl(ethyl)amino]ethyl butanoate CAS No. 7144-74-3](/img/structure/B14008690.png)
2-[Butanoyl(ethyl)amino]ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butanoyl(ethyl)amino]ethyl butanoate is an organic compound with the molecular formula C12H23NO3. It contains a tertiary amide and an ester functional group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butanoyl(ethyl)amino]ethyl butanoate typically involves the reaction of butanoic acid derivatives with ethylamine. The process can be carried out under mild conditions using a suitable solvent and a catalyst to facilitate the reaction. The reaction is usually performed at room temperature to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent supply of reactants and efficient heat management, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Butanoyl(ethyl)amino]ethyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Butanoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-[Butanoyl(ethyl)amino]ethyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Butanoyl(ethyl)amino]ethyl butanoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, affecting their activity and function. The compound may also undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: An ester with a fruity odor, commonly used in flavors and fragrances.
Butanoic acid, 2-methyl-, ethyl ester: Another ester with similar structural features but different chemical properties.
Uniqueness
2-[Butanoyl(ethyl)amino]ethyl butanoate is unique due to its combination of ester and tertiary amide functional groups, which provide distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
CAS No. |
7144-74-3 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-[butanoyl(ethyl)amino]ethyl butanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-7-11(14)13(6-3)9-10-16-12(15)8-5-2/h4-10H2,1-3H3 |
InChI Key |
WIDCBXCSJKGBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)CCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



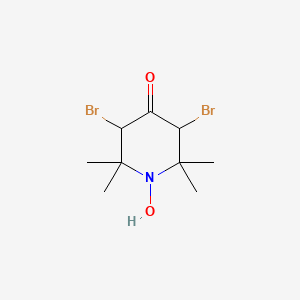
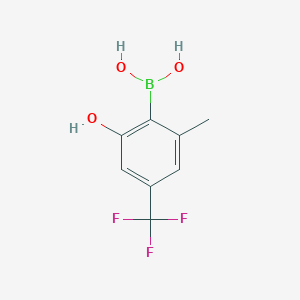
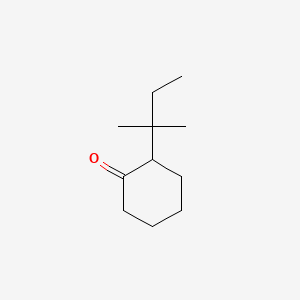
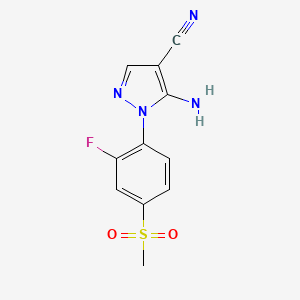
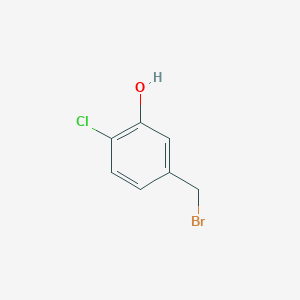
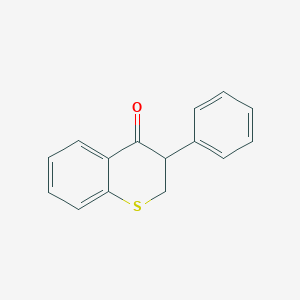
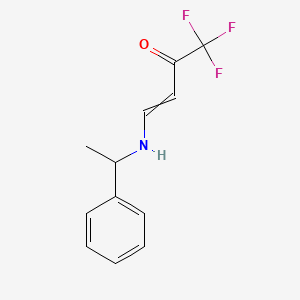
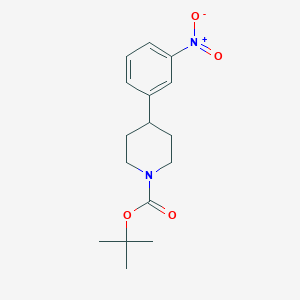

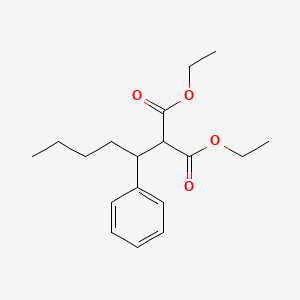
![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)

![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
